15(S)-Latanoprost

Description

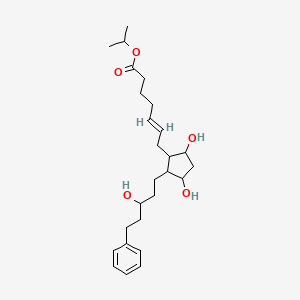

Structure

3D Structure

Properties

Molecular Formula |

C26H40O5 |

|---|---|

Molecular Weight |

432.6 g/mol |

IUPAC Name |

propan-2-yl (E)-7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate |

InChI |

InChI=1S/C26H40O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,19,21-25,27-29H,4,9,12-18H2,1-2H3/b8-3+ |

InChI Key |

GGXICVAJURFBLW-FPYGCLRLSA-N |

Isomeric SMILES |

CC(C)OC(=O)CCC/C=C/CC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O |

Canonical SMILES |

CC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Comparative Analysis of the Biological Activity of 15(S)-Latanoprost and 15(R)-Latanoprost: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latanoprost, a prostaglandin F2α analogue, is a cornerstone in the management of open-angle glaucoma and ocular hypertension. Its therapeutic effect is primarily mediated by its active form, latanoprost acid, which is the 15(R)-epimer. The stereochemistry at the C15 hydroxyl group is a critical determinant of its biological activity. This technical guide provides a detailed comparative analysis of the biological activity of the naturally occurring, active 15(R)-Latanoprost and its synthetic epimer, 15(S)-Latanoprost. Understanding the differences in their receptor engagement, signaling, and physiological effects is paramount for drug development and optimization in this class of therapeutics.

Latanoprost is administered as an isopropyl ester prodrug, which readily penetrates the cornea.[1] In the eye, esterases hydrolyze it to its biologically active free acid form, 15(R)-Latanoprost.[1] This guide will focus on the comparative biological activities of the two stereoisomers at the C15 position: the active 15(R)-epimer and the significantly less active 15(S)-epimer.

Quantitative Analysis of Biological Activity

The biological activity of the two epimers has been assessed through receptor binding assays and in vivo studies on intraocular pressure (IOP). The following tables summarize the available quantitative data.

Table 1: Comparative Receptor Binding Affinity

| Compound | Receptor | Assay Type | Preparation | IC50 (nM) | Reference |

| Latanoprost Acid (15(R)-epimer) | FP | Receptor Binding | Cat iris sphincter muscle | 3.6 | [2] |

| This compound Acid | FP | Receptor Binding | Cat iris sphincter muscle | 24 | [2] |

Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Comparative In Vivo Efficacy

| Compound | Animal Model | Dose | Effect on IOP | Reference |

| This compound | Normotensive Cynomolgus Monkeys | 3 µg | 1 mmHg reduction | [2] |

Signaling Pathways

The primary target for latanoprost acid is the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR). The FP receptor is predominantly coupled to the Gq alpha subunit of the heterotrimeric G-protein.

FP Receptor Signaling Cascade

Activation of the FP receptor by an agonist like 15(R)-Latanoprost initiates a well-defined signaling cascade:

-

Gq Protein Activation: Ligand binding induces a conformational change in the FP receptor, leading to the activation of the associated Gq protein. This involves the exchange of GDP for GTP on the Gαq subunit.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C.

-

Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Downstream Effects:

-

IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.

-

DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).

-

This signaling pathway ultimately leads to the physiological responses responsible for lowering intraocular pressure, primarily by increasing the uveoscleral outflow of aqueous humor. While this compound is a significantly weaker agonist, it is presumed to act through the same signaling pathway.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections outline the general methodologies for the key experiments cited in the comparison of this compound and 15(R)-Latanoprost.

Prostaglandin Receptor Binding Assay

Objective: To determine the binding affinity of a ligand to a specific prostaglandin receptor.

General Protocol:

-

Receptor Preparation:

-

Cell membranes are prepared from tissues endogenously expressing the receptor of interest (e.g., cat iris sphincter muscle for the FP receptor) or from cell lines recombinantly overexpressing the human receptor.

-

The tissue or cells are homogenized in a suitable buffer and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

-

Binding Reaction:

-

A fixed concentration of a radiolabeled ligand (e.g., [³H]PGF2α for the FP receptor) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor ligand (e.g., latanoprost acid or this compound acid).

-

The incubation is carried out in a specific buffer at a defined temperature and for a sufficient duration to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand while allowing the free radioligand to pass through.

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The data are analyzed using non-linear regression to determine the IC50 value of the competitor ligand. The Ki (inhibitory constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.

-

In Vivo Measurement of Intraocular Pressure in Cynomolgus Monkeys

Objective: To assess the effect of a test compound on intraocular pressure in a non-human primate model.

General Protocol:

-

Animal Acclimation and Baseline Measurement:

-

Cynomolgus monkeys are acclimated to the experimental conditions.

-

Baseline IOP is measured using a calibrated tonometer (e.g., a pneumatonometer or a rebound tonometer) in conscious or lightly sedated animals. Measurements are typically taken at multiple time points to establish a diurnal curve.

-

-

Drug Administration:

-

A precise volume of the test compound (e.g., 3 µg of this compound in solution) is administered topically to one eye. The contralateral eye may receive a vehicle control.

-

-

Post-Dose IOP Measurement:

-

IOP is measured in both eyes at various time points after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours).

-

-

Data Analysis:

-

The change in IOP from baseline is calculated for both the treated and control eyes. The difference in IOP between the treated and control eyes is also determined to account for diurnal variations and any systemic effects.

-

Discussion and Conclusion

The available data clearly indicate that the stereochemistry at the C15 position of latanoprost is crucial for its biological activity. The 15(R)-epimer, latanoprost acid, is a potent agonist at the FP receptor, with an IC50 in the low nanomolar range. In contrast, the 15(S)-epimer exhibits a significantly reduced affinity for the FP receptor, as evidenced by its approximately 6.7-fold higher IC50 value.[2]

This reduced receptor affinity translates to a diminished in vivo effect. A 3 µg dose of this compound resulted in only a 1 mmHg reduction in IOP in normotensive cynomolgus monkeys, a modest effect compared to the robust IOP-lowering activity of 15(R)-Latanoprost at similar doses.[2]

The primary mechanism of action for both epimers is through the activation of the FP receptor and the subsequent Gq-PLC-IP3/DAG signaling cascade. However, the lower potency of the 15(S)-epimer means that a much higher concentration is required to elicit a comparable physiological response.

References

In-Depth Technical Guide: Pharmacokinetics and Metabolism of 15(S)-Latanoprost In Vivo

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of Latanoprost, a prostaglandin F2α analogue widely used in the treatment of open-angle glaucoma and ocular hypertension. The focus is on the parent prodrug, its active metabolite latanoprost acid, and its stereoisomer 15(S)-Latanoprost. This document is intended for researchers, scientists, and professionals in drug development.

Introduction

Latanoprost is an isopropyl ester prodrug that is rapidly hydrolyzed in the cornea to its biologically active form, latanoprost acid.[1][2] This activation is crucial for its therapeutic effect, which involves increasing the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure (IOP).[1][3] The systemic exposure to latanoprost acid is low, and it is quickly metabolized and eliminated from the body.[4][5] Understanding the pharmacokinetic and metabolic profile of latanoprost is essential for optimizing its clinical use and for the development of new ophthalmic therapies. This guide details its absorption, distribution, metabolism, and excretion (ADME) properties, supported by quantitative data and experimental methodologies.

Pharmacokinetics

Latanoprost is administered topically to the eye. Following administration, it is absorbed through the cornea and undergoes rapid hydrolysis to latanoprost acid.

Absorption and Distribution

The peak concentration of latanoprost acid in the aqueous humor is reached approximately 1-2 hours after topical administration.[6][7] Systemic absorption also occurs, with peak plasma concentrations of latanoprost acid observed within 5 minutes of topical application.[6][7] The volume of distribution of latanoprost acid is small.[6][8]

Table 1: Pharmacokinetic Parameters of Latanoprost Acid in Humans Following Topical Ocular Administration

| Parameter | Aqueous Humor | Plasma | Reference(s) |

| Tmax (Time to Peak Concentration) | 1-2 hours | 5 minutes | [6],[7] |

| Cmax (Peak Concentration) | 15-30 ng/mL (~10⁻⁷ M) | 53 pg/mL (~10⁻¹⁰ M) | [6],[7],[8] |

| t1/2 (Elimination Half-life) | 2-3 hours | 17 minutes | [6],[7],[4] |

| Volume of Distribution (Vd) | - | 0.16 ± 0.02 L/kg (IV) / 0.36 L/kg (ocular) | [6],[8] |

| Systemic Clearance (CL) | - | 0.40 ± 0.04 L/h·kg (IV) / 0.88 L/h·kg (ocular) | [6] |

Table 2: Pharmacokinetic Parameters of Latanoprost Acid in Animal Models Following Topical Ocular Administration

| Species | Matrix | Cmax | Tmax | AUC(0-inf) | t1/2 | Reference(s) |

| New Zealand White Rabbit | Plasma (BAK-free formulation) | 174.1 pg/mL | 0.25 hours | - | - | [9],[10] |

| New Zealand White Rabbit | Plasma (formulation with BAK) | 217.2 pg/mL | 0.25 hours | - | - | [9],[10] |

| New Zealand White Rabbit | Aqueous Humor (BAK-free formulation) | - | - | 133.1 hr·ng/mL | 1.4 - 41.4 hours | [9] |

| New Zealand White Rabbit | Aqueous Humor (formulation with BAK) | - | - | 119.6 hr·ng/mL | 1.5 - 27.4 hours | [9] |

| Cynomolgus Monkey | Plasma | 7.87 ± 3.18 ng eq./mL (Day 1) | ~10 minutes | - | 13.8 ± 1.7 min (Day 1) | [11] |

| Cynomolgus Monkey | Plasma | 9.31 ± 4.21 ng eq./mL (Day 21) | ~10 minutes | - | 12.4 ± 4.8 min (Day 21) | [11] |

Metabolism

The metabolism of latanoprost is a two-step process. The initial and most critical step is the hydrolysis of the isopropyl ester to the active latanoprost acid. This occurs primarily in the cornea, mediated by esterases.[1][4] Once in the systemic circulation, latanoprost acid undergoes further metabolism, mainly in the liver, through fatty acid β-oxidation.[4][5][8] This process shortens the carboxylic acid side chain, leading to the formation of the 1,2-dinor- and 1,2,3,4-tetranor-latanoprost acid metabolites.[6][8] These metabolites are pharmacologically inactive and are the primary forms excreted.

Excretion

The metabolites of latanoprost are primarily eliminated via the kidneys.[4] Approximately 88% of a topically administered dose is recovered in the urine, with the remainder found in the feces.[6] Unchanged latanoprost or latanoprost acid are not detected in the urine.[6]

The Stereoisomer: this compound

This compound, also known as 15-epi-Latanoprost, is a stereoisomer of latanoprost where the hydroxyl group at the C-15 position is in the (S) configuration instead of the (R) configuration found in the active drug. This structural difference significantly impacts its biological activity. The free acid form of this compound has a lower binding affinity for the prostaglandin FP receptor compared to latanoprost acid.[12] Consequently, its ability to lower intraocular pressure is substantially reduced.[12]

Experimental Protocols

Animal Pharmacokinetic Studies

A common experimental design for evaluating the pharmacokinetics of latanoprost in animal models is as follows:

-

Animal Model: New Zealand White rabbits or Cynomolgus monkeys are frequently used.[9][11][13]

-

Dosing: A single drop of the latanoprost formulation (e.g., 0.005%) is instilled into the eye(s) of the animal.[13][14]

-

Sample Collection: Blood samples are collected at various time points post-dose (e.g., 0.25, 0.5, 1, 4, 6, and 24 hours).[10] For ocular tissue distribution, animals are euthanized at specific time points, and aqueous humor, vitreous humor, and other ocular tissues are collected.[9]

-

Sample Analysis: The concentration of latanoprost acid in plasma and ocular tissues is quantified using a validated analytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).[15][16]

Human Pharmacokinetic Studies

Studies in human volunteers or patients undergoing cataract surgery are conducted to determine the ocular and systemic pharmacokinetics of latanoprost.

-

Subjects: Healthy volunteers or patients scheduled for cataract surgery.[6]

-

Dosing: Topical administration of the clinical dose of latanoprost.[7]

-

Sample Collection: Aqueous humor samples may be collected from patients undergoing surgery.[6] Blood samples are drawn at frequent intervals after dosing.[17] Urine and feces are collected to determine the route and extent of excretion.[6]

-

Analytical Methods: Radioimmunoassay or HPLC-MS/MS are used to measure the concentration of latanoprost acid in biological matrices.[6][7]

Conclusion

Latanoprost is an effective IOP-lowering agent with a well-characterized pharmacokinetic and metabolic profile. Its conversion to the active latanoprost acid in the cornea, followed by rapid systemic metabolism and elimination, contributes to its favorable safety profile. The stereoisomer this compound demonstrates significantly reduced activity, highlighting the stereospecificity of the prostaglandin FP receptor. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of ophthalmic drugs.

References

- 1. Xalatan (Latanoprost Ophthalmic): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 2. Latanoprost ophthalmic solution in the treatment of open angle glaucoma or raised intraocular pressure: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mims.com:443 [mims.com:443]

- 4. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Latanoprost - Wikipedia [en.wikipedia.org]

- 6. Ocular and systemic pharmacokinetics of latanoprost in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. go.drugbank.com [go.drugbank.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Pharmacokinetics and Pharmacology of Latanoprost 0.005% without Benzalkonium Chloride Vs Latanoprost 0.005% with Benzalkonium Chloride in New Zealand White Rabbits and Beagles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. iovs.arvojournals.org [iovs.arvojournals.org]

- 16. mdpi.com [mdpi.com]

- 17. iovs.arvojournals.org [iovs.arvojournals.org]

The Definitive Guide to 15(S)-Latanoprost's Role in the Uveoscleral Outflow Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular and physiological mechanisms by which 15(S)-Latanoprost, a prostaglandin F2α analogue, enhances uveoscleral outflow to reduce intraocular pressure (IOP).

Introduction

Latanoprost is a cornerstone in the management of open-angle glaucoma and ocular hypertension.[1] Its primary mechanism of action is the significant reduction of intraocular pressure (IOP) by increasing the outflow of aqueous humor through the uveoscleral pathway.[1][2][3] This pathway, distinct from the conventional trabecular meshwork outflow route, involves the passage of aqueous humor through the ciliary muscle bundles and the suprachoroidal space. Latanoprost, an isopropyl ester prodrug, is hydrolyzed in the cornea to its biologically active form, latanoprost acid, which is a selective prostanoid FP receptor agonist.[1][4]

Mechanism of Action at the Cellular and Molecular Level

The IOP-lowering effect of latanoprost is a multi-faceted process initiated by the binding of latanoprost acid to prostaglandin F (FP) receptors on ciliary muscle cells.[1][2] This interaction triggers a cascade of intracellular events leading to two primary outcomes: relaxation of the ciliary muscle and remodeling of the extracellular matrix (ECM).[1]

FP Receptor Signaling

Latanoprost acid's agonistic activity at the FP receptor, a G-protein coupled receptor, is the critical initiating step.[1] This binding activates downstream signaling pathways that ultimately modulate gene expression and protein synthesis within the ciliary muscle cells.

Extracellular Matrix Remodeling

A key mechanism by which latanoprost increases uveoscleral outflow is through the remodeling of the extracellular matrix (ECM) within the ciliary muscle.[1][5] This process involves the upregulation of matrix metalloproteinases (MMPs) and the downregulation of various ECM components.

The activation of FP receptors leads to increased transcription and secretion of MMPs, a family of enzymes responsible for degrading ECM proteins.[6][7] Specifically, latanoprost has been shown to increase the expression and activity of MMP-1, MMP-2, MMP-3, and MMP-9.[5][6][8][9] These MMPs target and break down collagens (types I, III, IV, and VI), fibronectin, laminin, and hyaluronan within the interstitial spaces of the ciliary muscle.[1][5] The reduction of these structural components leads to a widening of the intermuscular spaces, thereby reducing the hydraulic resistance to aqueous humor outflow through the uveoscleral pathway.[10][11]

Ciliary Muscle Relaxation

In addition to ECM remodeling, latanoprost induces relaxation of the ciliary smooth muscle.[1] This relaxation is thought to contribute to the increased uveoscleral outflow by physically altering the configuration of the ciliary body and surrounding tissues, creating larger spaces for aqueous humor to pass through. While the exact signaling pathway for this relaxation is not fully elucidated, it is a recognized component of latanoprost's mechanism of action.

Quantitative Effects on Aqueous Humor Dynamics

The clinical efficacy of latanoprost is well-documented, with significant reductions in IOP and increases in uveoscleral outflow.

| Parameter | Vehicle/Control | Latanoprost 0.005% | Percentage Change | Reference |

| Intraocular Pressure (IOP) | ||||

| Human Study (2 weeks) | Baseline IOP | 25% decrease | -25% | [11] |

| Mouse Study (2 hours) | 15.7 ± 1.0 mm Hg | 14.0 ± 0.8 mm Hg | -10.8% | [12][13] |

| Beagle Dog Study (5 days) | 16.1 ± 1.1 mm Hg | 12.3 ± 0.6 mm Hg | -23.6% | [14] |

| Outflow Facility | ||||

| Human Study (2 weeks) | No significant change | Significant increase | - | [11] |

| Mouse Study (2 hours) | 0.0053 ± 0.0014 µL/min/mm Hg | 0.0074 ± 0.0016 µL/min/mm Hg | +39.6% | [12][13] |

| Uveoscleral Outflow | ||||

| Human Study | - | Substantial increase | - | [15] |

| Human Crossover Study | - | Significant increase | - | [16][17] |

Experimental Protocols

The understanding of latanoprost's mechanism of action has been built upon a variety of in vitro and in vivo experimental models.

Cell Culture and Molecular Analysis

-

Cell Lines: Primary cultures of human ciliary muscle (HCM) cells are commonly used.

-

Treatment: Cells are grown to confluence and then treated with latanoprost acid (the active form of latanoprost) at varying concentrations (e.g., 1 nM to 10 µM) and for different durations (e.g., 6, 18, 24 hours).[7][18]

-

Gene Expression Analysis: Total RNA is isolated from treated and control cells. The expression of mRNAs for MMPs (e.g., MMP-1, -2, -3, -9) and tissue inhibitors of metalloproteinases (TIMPs) is quantified using real-time polymerase chain reaction (RT-PCR).[6][7][18]

-

Protein Analysis: Western blot analysis is used to determine the relative protein concentrations of MMPs and TIMPs.[8]

Zymography for MMP Activity

-

Principle: Gelatin zymography is an electrophoretic technique used to measure the enzymatic activity of MMPs, particularly gelatinases like MMP-2 and MMP-9.

-

Procedure: Conditioned media from latanoprost-treated and control cell cultures are collected. The proteins in the media are separated by SDS-PAGE in a gel containing gelatin. After electrophoresis, the gel is incubated in a buffer that allows for enzymatic activity. MMPs in the gel digest the gelatin, creating clear bands against a stained background. The size and intensity of these bands indicate the presence and activity of specific MMPs.[5][7][18]

In Vivo Measurement of Aqueous Humor Dynamics

-

Animal Models: Studies are often conducted in non-human primates, rabbits, and mice.[5][9][12][13][14]

-

Drug Administration: A single dose or repeated topical application of latanoprost ophthalmic solution is administered to one eye, with the contralateral eye serving as a control.[5][9][12][13]

-

IOP Measurement: Intraocular pressure is measured at baseline and at various time points after treatment using a tonometer.

-

Outflow Facility Measurement: Techniques such as tonography or constant-pressure perfusion are used to determine the total outflow facility.[12][13][16]

-

Uveoscleral Outflow Calculation: Uveoscleral outflow is typically calculated indirectly using the Goldmann equation: F_total = (C * (IOP - EVP)) + U, where F_total is the total aqueous humor outflow, C is the trabecular outflow facility, IOP is the intraocular pressure, EVP is the episcleral venous pressure, and U is the uveoscleral outflow.[13][16]

The Role of Other Signaling Pathways

While the FP receptor-mediated ECM remodeling is the primary mechanism, other signaling pathways may also be involved.

-

Rho Kinase (ROCK) Pathway: The Rho/ROCK signaling pathway is a key regulator of cell shape and contractility. While ROCK inhibitors are a distinct class of glaucoma medications that primarily target the trabecular meshwork, there is potential for crosstalk with prostaglandin-mediated pathways.[19][20][21][22][23] The relaxation of ciliary muscle cells induced by latanoprost may involve modulation of the ROCK pathway.

-

Nitric Oxide (NO) Pathway: Latanoprost itself does not directly act on the nitric oxide pathway.[24] However, a newer therapeutic, latanoprostene bunod, is a dual-action molecule that metabolizes to latanoprost acid and a nitric oxide-donating moiety.[25][26][27][28][29] The nitric oxide component enhances outflow through the conventional trabecular meshwork pathway, complementing the uveoscleral outflow enhancement by latanoprost acid.[25][26][27][28][29]

Conclusion

This compound remains a highly effective and well-tolerated first-line therapy for reducing intraocular pressure. Its mechanism of action is centered on the activation of FP receptors in the ciliary muscle, leading to a cascade of events that culminates in the remodeling of the extracellular matrix and relaxation of the ciliary muscle. This comprehensive understanding of its molecular and physiological effects continues to inform the development of novel and improved therapies for glaucoma. The elucidation of these pathways provides a solid foundation for further research into targeted drug development for ocular diseases.

References

- 1. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of Latanoprost? [synapse.patsnap.com]

- 3. Latanoprost. A review of its pharmacological properties, clinical efficacy and tolerability in the management of primary open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Effect of latanoprost on the extracellular matrix of the ciliary muscle. A study on cultured cells and tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metalloproteinase gene transcription in human ciliary muscle cells with latanoprost - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

- 11. The influence of Latanoprost 0.005% on aqueous humor flow and outflow facility in glaucoma patients: a double-masked placebo-controlled clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

- 13. Effect of latanoprost on outflow facility in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. avmajournals.avma.org [avmajournals.avma.org]

- 15. Update on the Mechanism of Action of Topical Prostaglandins for Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mechanism of Action of Bimatoprost, Latanoprost, and Travoprost in Healthy Subjects: A Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Latanoprost's effects on TIMP-1 and TIMP-2 expression in human ciliary muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ophthalmologytimes.com [ophthalmologytimes.com]

- 20. Rho Kinase Inhibitors for Glaucoma | Ophthalmology Management [ophthalmologymanagement.com]

- 21. Rho Kinase Inhibitors as a Novel Treatment for Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Rho-Kinase Inhibitors: The Application and Limitation in Management of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The Dual Effect of Rho-Kinase Inhibition on Trabecular Meshwork Cells Cytoskeleton and Extracellular Matrix in an In Vitro Model of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Pharmacological effects of latanoprost, prostaglandin E2, and F2alpha on isolated rabbit ciliary artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. The Role of Nitric Oxide in the Intraocular Pressure Lowering Efficacy of Latanoprostene Bunod: Review of Nonclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 26. cme.sites.medinfo.ufl.edu [cme.sites.medinfo.ufl.edu]

- 27. Latanoprostene bunod: the first nitric oxide-donating antiglaucoma medication - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Prostaglandin analogues and nitric oxide contribution in the treatment of ocular hypertension and glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

15(S)-Latanoprost: A Technical Guide for Investigating Glaucoma Pathophysiology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 15(S)-Latanoprost, an isomer of the widely used glaucoma medication Latanoprost, and its application as a research tool to elucidate the complex pathophysiology of glaucoma. This document details its mechanism of action, relevant signaling pathways, and established experimental protocols, presenting quantitative data in a structured format for comparative analysis.

Introduction: Understanding Latanoprost and its Isomer

Latanoprost is a prostaglandin F2α analogue that has revolutionized glaucoma management by effectively lowering intraocular pressure (IOP), a primary risk factor for glaucomatous optic neuropathy.[1][2][3][4] It is an isopropyl ester prodrug that is hydrolyzed by corneal esterases to its biologically active form, latanoprost acid.[5][6][7] The therapeutic effect of latanoprost stems from its action as a selective agonist of the prostaglandin F receptor (FP receptor), which leads to an increase in the uveoscleral outflow of aqueous humor.[2][8][9]

This compound, also known as 15-epi Latanoprost, is a stereoisomer of latanoprost where the hydroxyl group at the 15th carbon is in the (S) configuration, as opposed to the (R) configuration in the parent molecule.[10][11][12][13] This structural difference, while seemingly minor, has significant implications for its biological activity, making it a valuable tool for researchers to probe the specific interactions between prostaglandin analogues and their receptors, and to understand the downstream cellular and molecular events that regulate aqueous humor dynamics. While less potent than latanoprost, its activity provides crucial insights into the stereochemical requirements for FP receptor activation and subsequent IOP reduction.[]

Quantitative Data: Comparative Analysis

The following tables summarize key quantitative data for this compound and its parent compound, Latanoprost, providing a basis for understanding their relative activities.

Table 1: Receptor Binding and Functional Potency

| Compound | Receptor | Assay | IC50 / EC50 | Source |

| Latanoprost Acid | FP Receptor | Binding Assay (cat iris sphincter muscle) | 3.6 nM | [11][15] |

| This compound Acid | FP Receptor | Binding Assay (cat iris sphincter muscle) | 24 nM | [11][13][15] |

| Latanoprost Acid | FP Receptor | Phosphoinositide Turnover (human trabecular meshwork cells) | 34.7 ± 2.4 nM | [16] |

| Travoprost Acid | FP Receptor | Phosphoinositide Turnover (human trabecular meshwork cells) | 2.4 ± 0.7 nM | [16] |

| Bimatoprost Acid | FP Receptor | Phosphoinositide Turnover (human trabecular meshwork cells) | 112 ± 55 nM | [16] |

Table 2: In Vivo Efficacy on Intraocular Pressure (IOP)

| Compound | Animal Model | Dose | IOP Reduction | Source |

| This compound | Normotensive Cynomolgus Monkeys | 3 µg | 1 mmHg | [11][13][15] |

| Latanoprost (0.005%) | Glaucomatous Monkey Eyes | Once daily for 5 days | 6.6 ± 0.6 mmHg (20%) | [8] |

| Latanoprost (60 ng) | Wistar Rats | Single dose | Peak reduction of 5.2 ± 0.7 mmHg | [17] |

| Latanoprost (0.005%) | Glaucoma Patients | 12 months | 32% (from 25.3 to 17.4 mmHg) | [18] |

| Latanoprost (0.005%) | Glaucoma Patients | 6 months | 35% (evening dose) | [19] |

Signaling Pathways in Glaucoma Pathophysiology

The primary mechanism of action for latanoprost and its analogues involves the activation of the FP receptor, a G-protein coupled receptor. This initiates a cascade of intracellular events, particularly in the ciliary muscle and trabecular meshwork, leading to increased aqueous humor outflow.

Uveoscleral Outflow Pathway

Activation of FP receptors in the ciliary muscle is the principal mechanism for IOP reduction by latanoprost.[2][9] This leads to the relaxation of the ciliary smooth muscles and remodeling of the extracellular matrix (ECM).[2][5] The ECM remodeling is mediated by the upregulation of matrix metalloproteinases (MMPs), such as MMP-1, MMP-2, MMP-3, and MMP-9, which degrade collagen and other ECM components in the uveoscleral pathway, thereby reducing hydraulic resistance and enhancing aqueous outflow.[5][20]

Trabecular Meshwork Outflow Pathway

While the primary effect of latanoprost is on the uveoscleral pathway, evidence suggests it also influences the trabecular meshwork (TM), the conventional outflow pathway.[20][21] Studies have shown that latanoprost can increase the expression of certain MMPs (MMP-1, -3, -17, -24) and their tissue inhibitors (TIMPs) in human TM cells.[20][22] This indicates a role in the regulation of ECM turnover within the TM, which is crucial for maintaining normal outflow resistance.[20] The use of this compound in comparative studies can help to dissect the specific receptor interactions and downstream signaling events that modulate this pathway.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline key experimental protocols for utilizing this compound as a research tool.

In Vitro: Trabecular Meshwork Cell Culture and Gene Expression Analysis

This protocol is designed to investigate the effects of this compound on gene expression in human trabecular meshwork (h-TM) cells.

Objective: To determine the relative changes in the expression of MMPs and TIMPs in h-TM cells following treatment with this compound compared to latanoprost acid.

Methodology:

-

Cell Culture: Primary h-TM cells are isolated from donor eyes and cultured in appropriate media until confluent.

-

Treatment: Cells are treated with vehicle control, latanoprost acid (e.g., 100 nM), and varying concentrations of this compound acid for 24 hours.

-

RNA Isolation: Total RNA is isolated from the treated cells using a suitable commercial kit.

-

Reverse Transcription: First-strand cDNA is synthesized from the isolated RNA.

-

Real-Time Quantitative PCR (RT-qPCR): The expression levels of target genes (e.g., MMP-1, MMP-3, TIMP-2) and a housekeeping gene (e.g., GAPDH) are quantified using RT-qPCR.

-

Data Analysis: The relative gene expression is calculated using the ΔΔCt method.

Ex Vivo: Anterior Segment Perfusion Culture

This protocol allows for the direct assessment of the effects of this compound on trabecular outflow facility in a system that eliminates the uveoscleral pathway.

Objective: To measure the change in outflow facility in cultured human anterior segments after perfusion with this compound.

Methodology:

-

Tissue Preparation: Paired human donor eyes are dissected to isolate the anterior segments.

-

Perfusion Culture: One anterior segment from each pair is placed in a perfusion organ culture system and perfused with a control vehicle. The contralateral anterior segment is perfused with the experimental compound (this compound).

-

Outflow Facility Measurement: Outflow facility is continuously measured by monitoring the flow rate at a constant pressure.

-

Histological Analysis: At the end of the experiment, tissues can be fixed and processed for histological examination to assess morphological changes in the trabecular meshwork.

In Vivo: Animal Models of Glaucoma

Animal models are essential for evaluating the IOP-lowering efficacy and understanding the in vivo mechanism of action of this compound.

Objective: To determine the effect of topical administration of this compound on IOP in normotensive and hypertensive animal models.

Methodology:

-

Animal Selection: Common models include cynomolgus monkeys, beagle dogs, and various rodent strains (e.g., Wistar rats).[17][23] The choice of model is critical as IOP responses can vary between species.[23]

-

Baseline IOP Measurement: Baseline IOP is measured using a tonometer appropriate for the animal species.

-

Drug Administration: A single drop of this compound solution is administered topically to one eye, with the contralateral eye receiving a vehicle control.

-

IOP Monitoring: IOP is measured at multiple time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the time course and magnitude of the IOP response.

-

Dose-Response Studies: The experiment can be repeated with different concentrations of this compound to establish a dose-response relationship.

Conclusion

This compound serves as a critical research tool for dissecting the intricate mechanisms underlying glaucoma pathophysiology. Its differential activity compared to latanoprost allows for a deeper understanding of the structure-activity relationships of prostaglandin analogues at the FP receptor. By employing the detailed experimental protocols and considering the quantitative data presented in this guide, researchers can further elucidate the signaling pathways that regulate aqueous humor dynamics, paving the way for the development of novel and more effective therapeutic strategies for glaucoma.

References

- 1. ovid.com [ovid.com]

- 2. Frontiers | Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. [Latanoprost--a new prostaglandin F2 alpha analog in therapy of glaucoma--an overview] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Latanoprost ophthalmic solution in the treatment of open angle glaucoma or raised intraocular pressure: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. What is the mechanism of Latanoprost? [synapse.patsnap.com]

- 10. CAS 145773-22-4: this compound | CymitQuimica [cymitquimica.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Sapphire North America [sapphire-usa.com]

- 13. caymanchem.com [caymanchem.com]

- 15. This compound | CAS 145773-22-4 | TargetMol | Biomol.com [biomol.com]

- 16. iovs.arvojournals.org [iovs.arvojournals.org]

- 17. Effects of latanoprost on rodent intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Latanoprost, a prostaglandin analog, for glaucoma therapy. Efficacy and safety after 1 year of treatment in 198 patients. Latanoprost Study Groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Latanoprost in the treatment of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 20. iovs.arvojournals.org [iovs.arvojournals.org]

- 21. Prostaglandins increase trabecular meshwork outflow facility in cultured human anterior segments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Effect of latanoprost on the expression of matrix metalloproteinases and their tissue inhibitors in human trabecular meshwork cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. iovs.arvojournals.org [iovs.arvojournals.org]

In Vitro Effects of 15(S)-Latanoprost on Ciliary Muscle Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro effects of 15(S)-Latanoprost, the active acid form of the prostaglandin analogue Latanoprost, on ciliary muscle cells. Latanoprost is a first-line treatment for reducing intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.[1][2] Its primary mechanism of action involves increasing the uveoscleral outflow of aqueous humor.[2][3] In vitro studies on ciliary muscle cells have been instrumental in elucidating the cellular and molecular mechanisms underlying this effect, primarily focusing on the remodeling of the extracellular matrix.

Latanoprost-Induced Extracellular Matrix Remodeling

In vitro evidence strongly suggests that latanoprost induces significant remodeling of the extracellular matrix (ECM) in ciliary muscle cells. This process is believed to reduce the hydraulic resistance in the uveoscleral outflow pathway, thereby facilitating aqueous humor drainage. The key molecular players in this remodeling are matrix metalloproteinases (MMPs) and their endogenous inhibitors, the tissue inhibitors of metalloproteinases (TIMPs).

Latanoprost acid has been shown to upregulate the expression of several MMPs while modulating the expression of TIMPs and various ECM components.

Quantitative Effects on MMP and TIMP Expression

The following tables summarize the quantitative data from in vitro studies on the effects of latanoprost acid on the expression of MMPs and TIMPs in cultured human and rabbit ciliary muscle cells.

Table 1: Dose-Dependent Effects of Latanoprost Acid on MMP and TIMP mRNA Expression in Human Ciliary Muscle (HCM) Cells

| Target Gene | Latanoprost Acid Concentration | Exposure Time | Change in mRNA Expression | Reference |

| MMP-1 | 8 nM, 40 nM, 200 nM | 24 hours | Dose-dependent increase (3- to 13-fold at 200 nM) | [4] |

| MMP-2 | Not specified | 24 hours | Reduced | [4] |

| MMP-3 | Not specified | 24 hours | Increased | [4] |

| MMP-9 | Not specified | 24 hours | Increased | [4] |

| TIMP-1 | 1 µM, 10 µM | 18 hours | 45% ± 17% and 54% ± 13% increase, respectively | [5][6] |

| TIMP-2 | 1 nM to 1 µM | 6 hours | Up to 11.3% ± 0.2% increase | [5][6] |

Table 2: Time-Course of Latanoprost Acid (200 nM) Effects on MMP-1 mRNA Expression in HCM Cells

| Exposure Time | Change in MMP-1 mRNA Expression | Reference |

| 4, 6, 12, 24 hours | Increase with peak expression at 6 to 12 hours, followed by a decline | [4] |

Table 3: Effects of Latanoprost Acid on MMP and TIMP Protein/Activity in HCM Cells

| Target Protein/Activity | Latanoprost Acid Concentration | Exposure Time | Change in Protein/Activity | Reference |

| MMP-1 Activity | 1 nM to 1 µM | 6, 18, 24 hours | Dose-dependent increases | [5] |

| MMP-2 Activity | 1 nM to 1 µM | 24 hours | Dose-dependent increases | [5] |

| TIMP-1 Protein | 1 nM to 10 µM | 24 hours | Dose-dependent increase (5% to 42%) | [6] |

| TIMP-2 Protein | 1 nM to 10 µM | 24 hours | Little effect | [6] |

Table 4: Effects of Latanoprost Acid on MMP and TIMP mRNA Expression in Rabbit Ciliary Muscle (RCM) Cells

| Target Gene | Latanoprost Acid Concentration | Exposure Time | Change in mRNA Expression | Reference |

| MMP-1 | 2 x 10⁻⁷ M (optimum) | 24 hours | Increased (peak expression) | [7] |

| TIMP-1 | 5 x 10⁻⁷ M (optimum) | 24 hours | Decreased (trough expression) | [7] |

| TIMP-2 | 2 x 10⁻⁷ M (optimum) | 36 hours | Decreased (trough expression) | [7] |

Effects on Extracellular Matrix Components

Studies have demonstrated that latanoprost acid reduces the expression of several key components of the extracellular matrix in cultured human ciliary muscle cells. After 1-2 days of treatment, immunostaining revealed reductions in:

Signaling Pathways Involved in Latanoprost Action

The induction of gene expression by latanoprost in ciliary muscle cells is mediated by specific intracellular signaling pathways. The activation of the prostaglandin F2α (FP) receptor by latanoprost acid is the initial step.

Protein Kinase C (PKC) Pathway in TIMP-1 Induction

In human ciliary muscle cells, the upregulation of TIMP-1 by latanoprost acid appears to be mediated by the Protein Kinase C (PKC) pathway.[5] This was demonstrated by experiments showing that a direct activator of PKC, phorbol 12-myristate 13-acetate (PMA), mimicked the effect of latanoprost on TIMP-1 expression.[5][6] Furthermore, the induction of TIMP-1 by latanoprost was inhibited by the PKC inhibitor bisindolylmaleimide I, but not by a PKA inhibitor.[5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the typical experimental protocols used in the in vitro studies of latanoprost on ciliary muscle cells.

Cell Culture

-

Cell Source: Primary cultures of human ciliary muscle (HCM) cells are established from donor eyes with no known history of glaucoma or other eye diseases.[6] Rabbit ciliary muscle (RCM) cells are also used.[7]

-

Culture Conditions: Cells are grown to confluence in appropriate culture media. Before treatment, cells are often serum-starved to synchronize their cell cycles and reduce baseline signaling activity.[5]

Drug Treatment

-

Drug Form: Latanoprost acid, the biologically active form of latanoprost, is used for in vitro experiments.[5] Latanoprost itself is an isopropyl ester prodrug that is hydrolyzed to the active acid by esterases in the cornea.[1]

-

Concentrations: A range of concentrations, typically from nanomolar (nM) to micromolar (µM), are used to determine dose-dependent effects.[4][5]

-

Incubation Times: Cells are exposed to the drug for various durations, such as 6, 18, and 24 hours, to assess the time-course of the response.[5][6]

Gene and Protein Expression Analysis

-

RNA Isolation and RT-PCR: Total RNA is isolated from treated and control cells. Reverse transcription-polymerase chain reaction (RT-PCR) or real-time PCR is then used to quantify the mRNA levels of target genes like MMPs and TIMPs.[4][5][7]

-

Zymography: Gelatin zymography is a common technique to assess the activity of MMPs, particularly MMP-2 and MMP-9, in the culture medium.[3][5]

-

Western Blot: This technique is used to detect and quantify the levels of specific proteins, such as TIMP-1 and TIMP-2, in cell lysates or conditioned media.[6]

Conclusion

In vitro studies utilizing cultured ciliary muscle cells have provided significant insights into the mechanism of action of this compound. The collective evidence points towards a robust induction of extracellular matrix remodeling, driven by the upregulation of MMPs and modulation of TIMPs and ECM components. The activation of the FP receptor and subsequent engagement of intracellular signaling pathways, such as the PKC pathway, are central to these effects. This body of research not only explains the clinical efficacy of latanoprost in lowering intraocular pressure but also provides a foundation for the development of novel therapeutic agents targeting the uveoscleral outflow pathway.

References

- 1. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of Latanoprost? [synapse.patsnap.com]

- 3. Effect of latanoprost on the extracellular matrix of the ciliary muscle. A study on cultured cells and tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metalloproteinase gene transcription in human ciliary muscle cells with latanoprost - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. Effect of latanoprost acid and pilocarpine on cultured rabbit ciliary muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of a Key Stereoisomer: A Technical Guide to the Discovery and Initial Characterization of 15-epi-Latanoprost

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latanoprost, a prostaglandin F2α analogue, is a cornerstone in the management of open-angle glaucoma and ocular hypertension. Its efficacy in lowering intraocular pressure (IOP) is primarily mediated through its agonistic activity at the prostaglandin F (FP) receptor, which enhances the uveoscleral outflow of aqueous humor. The synthesis of this complex molecule, however, presents significant stereochemical challenges. One of the most critical impurities arising during its manufacture is 15-epi-Latanoprost, also known as 15(S)-Latanoprost. This diastereomer, with an inverted stereochemistry at the C-15 hydroxyl group, exhibits a distinct pharmacological profile compared to the active pharmaceutical ingredient. This technical guide provides a comprehensive overview of the discovery, initial characterization, and analytical methodologies for 15-epi-Latanoprost.

Discovery and Significance

The discovery of 15-epi-Latanoprost is intrinsically linked to the development and synthesis of Latanoprost itself. As a stereoisomer that can be formed during the reduction of the C-15 ketone precursor in the synthetic route to Latanoprost, it was identified as a process-related impurity.[1] The control of this impurity is critical to ensure the safety and efficacy of the final drug product. The distinct pharmacological activity of 15-epi-Latanoprost, although weaker than that of Latanoprost, necessitates its careful monitoring and separation during manufacturing.

Physicochemical and Pharmacological Characterization

15-epi-Latanoprost shares the same molecular formula and mass as Latanoprost but differs in the spatial orientation of the hydroxyl group at the 15th carbon position. This seemingly minor structural change has a significant impact on its biological activity.

Table 1: Physicochemical Properties of 15-epi-Latanoprost

| Property | Value | Reference |

| CAS Number | 145773-22-4 | [2][3] |

| Molecular Formula | C₂₆H₄₀O₅ | [2][3] |

| Molecular Weight | 432.61 g/mol | [3] |

| Synonyms | This compound, Latanoprost Impurity E | [2][4] |

Table 2: Pharmacological Profile of Latanoprost Acid and 15-epi-Latanoprost Acid

| Parameter | Latanoprost Acid | 15-epi-Latanoprost Acid | Reference |

| FP Receptor Binding Affinity (IC₅₀) | 3.6 nM | 24 nM | [5] |

| In Vivo IOP Reduction (in monkeys) | Significant reduction | 1 mmHg reduction with a 3 µg dose | [5] |

The data clearly indicates that the R-configuration at the C-15 position is crucial for potent FP receptor binding and significant IOP reduction. The S-epimer exhibits a markedly lower affinity for the receptor and, consequently, a diminished physiological response.

Experimental Protocols

The accurate detection and quantification of 15-epi-Latanoprost are paramount for quality control in the pharmaceutical industry. High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for this purpose.

High-Performance Liquid Chromatography (HPLC) Method for the Separation of Latanoprost and 15-epi-Latanoprost

This protocol is based on established methods for the separation of Latanoprost and its isomers.[1]

Objective: To achieve baseline separation of Latanoprost and its 15-epi diastereomer.

Instrumentation:

-

High-Performance Liquid Chromatograph

-

UV Detector

-

Amino (NH₂) column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

-

Heptane (HPLC grade)

-

2-Propanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Deionized Water

-

Latanoprost Reference Standard

-

15-epi-Latanoprost Reference Standard

Chromatographic Conditions:

-

Mobile Phase: Heptane:2-Propanol:Acetonitrile (93:6:1 v/v/v) with a small addition of water (e.g., 0.05%)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: Ambient

-

Detection Wavelength: 210 nm

-

Injection Volume: 20 µL

Procedure:

-

Standard Preparation: Prepare individual standard solutions of Latanoprost and 15-epi-Latanoprost in the mobile phase at a concentration of approximately 10 µg/mL. Prepare a mixed standard solution containing both compounds.

-

Sample Preparation: Dissolve the Latanoprost drug substance or product in the mobile phase to a suitable concentration.

-

Chromatographic Run: Inject the standard and sample solutions into the HPLC system.

-

Analysis: Identify the peaks of Latanoprost and 15-epi-Latanoprost based on the retention times obtained from the individual standard injections. Quantify the amount of 15-epi-Latanoprost in the sample by comparing its peak area to that of the standard.

Signaling Pathway

Latanoprost exerts its therapeutic effect by acting as an agonist at the prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR). The activation of the FP receptor primarily couples to the Gq/11 family of G proteins, initiating a downstream signaling cascade.

Caption: FP Receptor Signaling Pathway.

Upon binding of an agonist like Latanoprost, the FP receptor activates Gq, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG, along with Ca²⁺, activates protein kinase C (PKC). This cascade ultimately leads to the activation of matrix metalloproteinases (MMPs), which remodel the extracellular matrix of the ciliary muscle, reducing hydraulic resistance and increasing uveoscleral outflow. While 15-epi-Latanoprost also activates this pathway, its lower affinity for the FP receptor results in a significantly reduced signaling output.

Conclusion

15-epi-Latanoprost is a critical process-related impurity in the synthesis of Latanoprost, arising from the non-selective reduction of a key intermediate. Its initial characterization has revealed a significantly lower pharmacological activity compared to Latanoprost, underscoring the importance of strict stereochemical control during manufacturing. The analytical methods outlined in this guide provide a framework for the effective monitoring and control of this impurity, ensuring the quality and therapeutic efficacy of Latanoprost formulations. Further research into the nuanced differences in the signaling pathways activated by these two diastereomers could provide deeper insights into the structure-activity relationships of prostaglandin F2α analogues.

References

An In-depth Technical Guide to the Hydrolysis of 15(S)-Latanoprost to its Active Acid Form

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of the prodrug 15(S)-Latanoprost into its biologically active metabolite, Latanoprost acid. The document details the enzymatic conversion, pharmacokinetics, and the subsequent signaling pathways activated by Latanoprost acid, which are crucial for its therapeutic effect in reducing intraocular pressure (IOP).

Introduction to Latanoprost and its Mechanism of Action

Latanoprost is a prostaglandin F2α analogue and a widely prescribed topical medication for the treatment of open-angle glaucoma and ocular hypertension.[1][2] It is administered as an isopropyl ester prodrug, which is inactive and more lipophilic, facilitating its penetration through the cornea.[3][4] Following administration, Latanoprost is rapidly hydrolyzed in the eye to its active form, Latanoprost acid.[2][5]

The primary mechanism of action of Latanoprost acid is the reduction of intraocular pressure by increasing the uveoscleral outflow of aqueous humor.[6] This is achieved through its activity as a selective agonist of the prostaglandin F (FP) receptor.[7] Activation of the FP receptor in the ciliary muscle and other ocular tissues initiates a cascade of cellular events leading to the remodeling of the extracellular matrix, which in turn reduces the resistance to aqueous humor outflow.[6]

The Hydrolysis of Latanoprost: From Prodrug to Active Metabolite

The conversion of Latanoprost to Latanoprost acid is a critical step for its pharmacological activity. This bioactivation is an enzymatic process that occurs primarily within the eye.

The Chemical Transformation

The hydrolysis of this compound involves the cleavage of the isopropyl ester bond, resulting in the formation of the free carboxylic acid, Latanoprost acid. This transformation significantly increases the molecule's polarity.

Enzymatic Basis of Hydrolysis

The hydrolysis of Latanoprost is catalyzed by esterase enzymes that are abundantly present in ocular tissues, particularly the cornea.[2][3] These enzymes efficiently convert the prodrug into its active form as it permeates the cornea.

Location of Hydrolysis

In vitro studies using human ocular tissues have demonstrated that Latanoprost is extensively hydrolyzed in several parts of the eye. When normalized for tissue weight, the rate of hydrolysis is highest in the choroid, followed by the ciliary body, cornea, and conjunctiva.[1] Most of the administered Latanoprost is hydrolyzed within 2 hours of incubation with these tissues.[1]

Quantitative Analysis of Latanoprost Hydrolysis and Pharmacokinetics

The following tables summarize the available quantitative data regarding the hydrolysis and pharmacokinetics of Latanoprost.

Table 1: Pharmacokinetic Parameters of Latanoprost Acid Following Topical Administration

| Parameter | Value | Reference |

|---|---|---|

| Peak Concentration in Aqueous Humor | 15-30 ng/mL | [5][8] |

| Time to Peak Concentration in Aqueous Humor | 2 hours | [2][9] |

| Half-life in Aqueous Humor | 2-3 hours | [5][8] |

| Peak Concentration in Systemic Circulation | 53 pg/mL | [5][8] |

| Time to Peak Concentration in Systemic Circulation | 5 minutes | [5][8] |

| Elimination Half-life from Plasma | 17 minutes |[2][5] |

Table 2: In Vitro Hydrolysis of Latanoprost in Human Ocular Tissues

| Tissue | Relative Rate of Hydrolysis (Normalized for Tissue Weight) | Extent of Conversion | Reference |

|---|---|---|---|

| Choroid | Highest | 40-90% of the dose at the end of incubation | [1] |

| Ciliary Body | High (≈ Cornea ≈ Conjunctiva) | 40-90% of the dose at the end of incubation | [1] |

| Cornea | High (≈ Ciliary Body ≈ Conjunctiva) | 40-90% of the dose at the end of incubation | [1] |

| Conjunctiva | High (≈ Ciliary Body ≈ Cornea) | 40-90% of the dose at the end of incubation | [1] |

| Aqueous Humor | Negligible | - |[1] |

Experimental Protocols

This section outlines the methodologies for key experiments related to the hydrolysis of Latanoprost.

In Vitro Hydrolysis of Latanoprost in Human Ocular Tissues

This protocol is based on the methodology described in studies investigating the enzymatic activity in various human ocular tissues.[1]

Objective: To determine the rate and extent of Latanoprost hydrolysis in different human ocular tissues.

Materials:

-

Whole human eyes (obtained from tissue banks within 24 hours post-mortem)

-

Glutathione-bicarbonated Ringer's (GBR) buffer, pH 7.4

-

Latanoprost solution (e.g., 20 μM in GBR buffer)

-

Incubator (37°C)

-

Dissection tools

-

LC-MS/MS system

Procedure:

-

Tissue Dissection: Dissect the human eyes to isolate the aqueous humor, cornea, conjunctiva, ciliary body, retina, choroid, and sclera.

-

Tissue Preparation: Divide each tissue into two replicates, blot to remove excess fluid, and weigh.

-

Incubation: Transfer each tissue replicate to a separate incubation tube containing a known volume of GBR buffer.

-

Dosing: Add Latanoprost solution to each tube to a final concentration of 20 μM.

-

Sampling: Incubate the tubes at 37°C. Collect samples from the incubation buffer at predetermined time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).

-

Analysis: Analyze the collected samples for the disappearance of Latanoprost and the formation of Latanoprost acid using a validated LC-MS/MS method.

Quantification of Latanoprost and Latanoprost Acid by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of Latanoprost and its active metabolite.

Objective: To quantify the concentrations of Latanoprost and Latanoprost acid in biological matrices.

Sample Preparation:

-

Aqueous Humor/Incubation Buffer: Protein precipitation is a common method. Add a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard (e.g., deuterated Latanoprost acid) to the sample. Vortex and centrifuge to pellet the precipitated proteins. The supernatant can then be directly injected or evaporated and reconstituted in the mobile phase.

-

Tissues (Cornea, Ciliary Body, etc.): Homogenize the tissue in a suitable buffer. Perform liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) or a solid-phase extraction (SPE) to isolate the analytes from the tissue matrix.

Chromatographic Conditions:

-

Column: A C18 or C8 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducibility.

Mass Spectrometry Conditions:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for Latanoprost, Latanoprost acid, and the internal standard are monitored.

Signaling Pathways of Latanoprost Acid

Upon its formation, Latanoprost acid activates specific signaling pathways that lead to its therapeutic effects.

Primary IOP-Lowering Pathway: FP Receptor and Matrix Metalloproteinases

Latanoprost acid is a potent agonist of the prostaglandin F (FP) receptor, a G-protein-coupled receptor (GPCR).[7] The activation of the FP receptor in ciliary muscle cells is predominantly coupled to Gq proteins.[7] This initiates a signaling cascade that leads to the upregulation of various matrix metalloproteinases (MMPs), including MMP-1, MMP-2, MMP-3, and MMP-9.[6][10][11] These enzymes are responsible for the degradation and remodeling of the extracellular matrix in the uveoscleral pathway.[6] This remodeling increases the spaces between the ciliary muscle bundles, thereby facilitating the outflow of aqueous humor and reducing intraocular pressure. The expression of tissue inhibitors of metalloproteinases (TIMPs) is also modulated, contributing to the overall regulation of extracellular matrix turnover.[10]

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Comparison of In Vitro Corneal Permeation and In Vivo Ocular Bioavailability in Rabbits of Three Marketed Latanoprost Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Matrix Metalloproteinases and Glaucoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ligand-induced activation and G protein coupling of prostaglandin F2α receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ocular and systemic pharmacokinetics of latanoprost in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. drugs.com [drugs.com]

- 10. Effect of latanoprost on the expression of matrix metalloproteinases and their tissue inhibitors in human trabecular meshwork cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of latanoprost on the expression of matrix metalloproteinases and tissue inhibitor of metalloproteinase 1 on the ocular surface - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: HPLC Separation of Latanoprost Diastereomers

AN-HPLC-001

Introduction

Latanoprost is a prostaglandin F2α analogue used in the treatment of glaucoma and ocular hypertension.[1][2][3] During its synthesis and storage, several related substances, including diastereomers, can arise as impurities.[1][4] The quantitative control of these impurities is crucial for ensuring the quality, safety, and efficacy of the final drug product. This application note presents a detailed High-Performance Liquid Chromatography (HPLC) method for the effective separation of latanoprost from its key diastereomers, specifically the 15(S)-latanoprost and 5,6-trans-latanoprost isomers.

Latanoprost's chemical name is isopropyl-(Z)-7[(1R,2R,3R,5S)3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoate.[3][5] The presence of multiple chiral centers in the molecule gives rise to the possibility of several stereoisomers. The method described herein provides a robust and reliable approach for the separation and quantification of these closely related compounds.

Experimental Protocols

Two primary HPLC methods have been successfully employed for the separation of latanoprost diastereomers: a Normal-Phase (NP-HPLC) method and a Reversed-Phase (RP-HPLC) method.

Protocol 1: Normal-Phase HPLC Method

This method achieves baseline separation of latanoprost from its this compound and 5,6-trans-latanoprost isomers.[1][6][7]

1. Instrumentation and Materials

-

HPLC system with a UV detector

-

NH2 column (e.g., 250 x 4.6 mm, 5 µm)

-

Heptane (HPLC grade)

-

2-Propanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Latanoprost reference standard and samples

-

This compound and 5,6-trans-latanoprost impurity standards

2. Chromatographic Conditions

| Parameter | Condition |

| Stationary Phase | NH2 column |

| Mobile Phase | Heptane : 2-Propanol : Acetonitrile (93:6:1, v/v/v) with 0.5 mL/L water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

3. Standard and Sample Preparation

-

Standard Solution: Prepare individual stock solutions of latanoprost and its isomers in the mobile phase. A mixed standard solution can be prepared by diluting the stock solutions to the desired concentration.

-

Sample Solution: Dissolve the sample containing latanoprost in the mobile phase to achieve a suitable concentration for analysis.

4. System Suitability

-

Inject the mixed standard solution and verify the resolution between the latanoprost and isomer peaks.

-

The relative standard deviation (RSD) for replicate injections of the standard solution should be less than 2.0%.

5. Analysis

-

Inject the sample solutions and identify the peaks based on the retention times obtained from the standard chromatogram.

-

Quantify the impurities based on the peak area response relative to the latanoprost peak.

Protocol 2: Reversed-Phase HPLC Method

This method provides an alternative approach for the separation of latanoprost and its stereoisomers.[8]

1. Instrumentation and Materials

-

HPLC system with a UV detector

-

C18 column (e.g., Zorbax SB-C18, 250 x 4.6 mm, 5 µm)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade), pH adjusted to 3.0 with acetic acid

-

Latanoprost reference standard and samples

-

Impurity standards

2. Chromatographic Conditions

| Parameter | Condition |

| Stationary Phase | Zorbax SB-C18 (4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | Methanol : Acetonitrile : Water (pH 3.0 with acetic acid) (56:14:30, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 100 µL |

| Column Temperature | Ambient |

3. Standard and Sample Preparation

-

Follow the same procedure as described in the Normal-Phase HPLC Method, using the reversed-phase mobile phase as the diluent.

4. System Suitability and Analysis

-

Follow the same procedures as described in the Normal-Phase HPLC Method.

Data Presentation

The following tables summarize the quantitative data and performance characteristics of the described HPLC methods.

Table 1: Chromatographic Parameters for Normal-Phase HPLC Method

| Compound | Retention Time (min) (Approx.) |

| 5,6-trans-Latanoprost | 6.5 |

| Latanoprost | 8.0 |

| This compound | 9.5 |

Table 2: Validation Summary of a Reversed-Phase HPLC Method for Latanoprost and Related Substances [9]

| Parameter | Latanoprost | Related Substances |

| Linearity Range | 40–60 µg/mL | 0.05–2.77 µg/mL |

| Correlation Coefficient (r) | > 0.999 | > 0.999 |

| Recovery | 98.0–102.0% | 90.0–110.0% |

| Limit of Detection (LOD) | 0.025 µg/mL | - |

| Limit of Quantification (LOQ) | 0.35 µg/mL | - |

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the HPLC analysis of latanoprost diastereomers.

References

- 1. akjournals.com [akjournals.com]

- 2. mdpi.com [mdpi.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. researchgate.net [researchgate.net]

- 5. Latanoprost | C26H40O5 | CID 5311221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Validated Liquid Chromatographic Method for Analysis of the Isomers of Latanoprost | Semantic Scholar [semanticscholar.org]

- 7. Validated liquid chromatographic method for analysis of the isomers of latanoprost - Acta Chromatographica - Tom Vol. 20, no. 2 (2008) - BazTech - Yadda [yadda.icm.edu.pl]

- 8. researchgate.net [researchgate.net]

- 9. Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Chiral Chromatography Protocol for the Analysis of 15(S)-Latanoprost

Audience: Researchers, scientists, and drug development professionals.

Introduction

Latanoprost is a prostaglandin F2α analogue used in the treatment of glaucoma and ocular hypertension. The therapeutic efficacy of Latanoprost is attributed to the (15R)-epimer. However, during its synthesis, the epimeric impurity, 15(S)-Latanoprost (also known as 15-epi Latanoprost), can be formed.[1][2] Due to potential differences in pharmacological activity and to ensure the quality and safety of the drug product, it is crucial to separate and quantify the 15(S)-epimer from the active 15(R)-Latanoprost. This application note provides a detailed protocol for the chiral separation of this compound from Latanoprost using High-Performance Liquid Chromatography (HPLC).

Experimental Protocols

Two primary methods are presented for the chiral separation of Latanoprost and its 15(S)-isomer. Method 1 utilizes a normal-phase amino (NH2) column, which has demonstrated successful baseline separation.[1] Method 2 employs a more complex system combining chiral and cyano columns for the simultaneous analysis of multiple Latanoprost isomers and related substances.[3][4]

Method 1: Normal-Phase HPLC with an Amino Column

This method provides a baseline separation of Latanoprost, this compound, and the 5,6-trans-Latanoprost isomer.[1]

1. Instrumentation and Materials

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

NH2 (Amino) column.

-

Reference standards for Latanoprost and this compound.

-

Heptane (HPLC grade).

-

2-Propanol (HPLC grade).

-

Acetonitrile (HPLC grade).

-

Purified water.

2. Chromatographic Conditions

-

Column: NH2 column

-

Mobile Phase: Heptane: 2-Propanol: Acetonitrile (93:6:1 v/v/v), with the addition of a small amount of water (e.g., 0.5 mL per liter of mobile phase).[5]

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient.

3. Standard and Sample Preparation

-

Standard Stock Solutions: Accurately weigh and dissolve Latanoprost and this compound reference standards in the mobile phase or a suitable solvent to prepare individual stock solutions.

-

Working Standard Solution: Prepare a mixed working standard solution by diluting the stock solutions with the mobile phase to a final concentration within the linear range (e.g., 40-60 µg/mL for Latanoprost).[6][3]

-

Sample Preparation: Dilute the Latanoprost drug substance or product formulation with the mobile phase to achieve a concentration within the calibrated range.

4. System Suitability

-

Inject the mixed standard solution in replicate (n=5).

-

The system is deemed suitable if the resolution between the Latanoprost and this compound peaks is ≥ 1.5 and the relative standard deviation (RSD) for the peak areas is ≤ 2.0%.

Method 2: Combined Chiral and Cyano Column System

This advanced method is capable of separating Latanoprost from its 15(S)-isomer, enantiomer, and other related substances simultaneously.[6][3][4]

1. Instrumentation and Materials

-

HPLC or UPLC system with a UV detector.

-

Chiral stationary phase column (e.g., Chiralcel).[3]

-

Cyano (CN) column.

-

Reference standards for Latanoprost and its impurities.

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade).

-

Orthophosphoric acid or a phosphate buffer.

2. Chromatographic Conditions

-

Column System: A combined system comprising a chiral column and a cyano column. The chiral column is primarily for the separation of isomers, while the cyano column helps in retaining and separating other components like preservatives (e.g., benzalkonium chloride).[3]

-

Mobile Phase: A gradient elution using a mixture of water (with orthophosphoric acid or a buffer to adjust pH, e.g., pH 3.0) and acetonitrile.[3] The specific gradient program should be optimized based on the column dimensions and system dwell volume.

-

Flow Rate: As per column manufacturer's recommendation, typically in the range of 0.8 - 1.5 mL/min.

-

Injection Volume: 10-20 µL.

-

Column Temperature: Controlled, e.g., 25°C.

3. Standard and Sample Preparation

-

Follow the same procedure as in Method 1, using the mobile phase as the diluent.

4. System Suitability

-

Inject a system suitability solution containing Latanoprost and its key impurities (including the 15(S)-isomer and enantiomer).

-

Acceptance criteria should be set for resolution between critical peak pairs (e.g., Rs > 1.5 for Latanoprost enantiomer/impurity E [this compound]).[3]

Data Presentation

The following table summarizes the quantitative data from validated methods for Latanoprost and its related substances.

| Parameter | Latanoprost | Related Substances (including this compound) | Reference |

| Linearity Range | 40 - 60 µg/mL | 0.05 - 2.77 µg/mL | [6][3] |

| Correlation Coefficient (r) | > 0.999 | > 0.999 | [6][3] |

| Limit of Detection (LOD) | 0.025 µg/mL | ~0.39 µg/mL for 15(S)-isomer | [1][6] |

| Limit of Quantification (LOQ) | 0.35 µg/mL | ~0.42 µg/mL for 15(S)-isomer | [1][6] |

| Recovery | 98.0 - 102.0% | 90.0 - 110.0% | [6][3] |

| Precision (RSD%) | < 2.0% | < 3.7% | [1][7] |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the chiral analysis of this compound.

Caption: Workflow for Chiral HPLC Analysis of this compound.

References

- 1. akjournals.com [akjournals.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. jocpr.com [jocpr.com]

Application Note: Quantification of 15(S)-Latanoprost Impurity in Pharmaceutical Preparations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latanoprost, a prostaglandin F2α analogue, is a widely used medication for the treatment of glaucoma and ocular hypertension. During its synthesis and storage, various impurities can arise, which may affect the efficacy and safety of the drug product. One of the critical impurities is the 15(S)-Latanoprost, an epimer of the active pharmaceutical ingredient (API).[1][2] Regulatory agencies require strict control over the levels of such impurities in pharmaceutical formulations. This document provides detailed protocols for the quantification of this compound and other related substances in Latanoprost pharmaceutical preparations using High-Performance Liquid Chromatography (HPLC).

Analytical Methodologies

The primary method for the quantification of this compound and other related impurities is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This technique offers the necessary selectivity and sensitivity to separate and quantify these closely related compounds. Stability-indicating methods, which are able to separate the API from its degradation products, are crucial for ensuring the quality and stability of the final product.[3]

Experimental Protocols

Protocol 1: Isocratic RP-HPLC Method for Latanoprost and its Impurities

This protocol is adapted from a validated method for the quantification of Latanoprost and its related substances.

1. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Agilent Eclipse XDB-C18 column (150 x 4.6 mm i.d., 3.5 µm particle size) or equivalent.[1]